Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a methyl ester group at the 6-position and a chlorine atom at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired compound . The reaction conditions often involve the use of catalysts such as copper chloride and bases like potassium carbonate in solvents such as dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and dimethylformamide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is investigated for its potential anticancer, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases and enzymes involved in cellular signaling pathways. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological processes. This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- 2,4-Dichloro-6-methylpyrimidine
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C8H6ClN3O2 |
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Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-4-6(11-5)3-10-8(9)12-4/h2-3,11H,1H3 |
InChI Key |
QHIGTDXJKBXYJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=NC=C2N1)Cl |
Origin of Product |
United States |
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